N-[4-Acetyl-5-(4-isopropyl-phenyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide

Catalog No.
S11204630
CAS No.
M.F
C15H19N3O2S
M. Wt
305.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-Acetyl-5-(4-isopropyl-phenyl)-4,5-dihydro-[1,...

Product Name

N-[4-Acetyl-5-(4-isopropyl-phenyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide

IUPAC Name

N-[3-acetyl-2-(4-propan-2-ylphenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C15H19N3O2S/c1-9(2)12-5-7-13(8-6-12)14-18(11(4)20)17-15(21-14)16-10(3)19/h5-9,14H,1-4H3,(H,16,17,19)

InChI Key

PDPHQCQWRDAFQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2N(N=C(S2)NC(=O)C)C(=O)C

N-[4-Acetyl-5-(4-isopropyl-phenyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. The presence of an acetyl group and an isopropyl-substituted phenyl group enhances its chemical properties and potential biological activities. Thiadiazole derivatives are notable for their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer activities.

The chemical reactivity of N-[4-Acetyl-5-(4-isopropyl-phenyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide can be attributed to the functional groups present in its structure. The acetyl group can undergo hydrolysis to form acetic acid and the corresponding amine. Additionally, the thiadiazole ring can participate in nucleophilic substitutions or cycloadditions, depending on the reaction conditions and the presence of suitable reagents.

Thiadiazole derivatives have been extensively studied for their biological activities. N-[4-Acetyl-5-(4-isopropyl-phenyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds in this class can inhibit cell proliferation in human lung cancer (A549) and breast cancer (MCF-7) cell lines with IC50 values indicating potent activity . Furthermore, these compounds often demonstrate selectivity towards cancer cells over normal cells, making them promising candidates for further development in cancer therapy.

The synthesis of N-[4-Acetyl-5-(4-isopropyl-phenyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide typically involves a multi-step process starting from readily available precursors. A common method includes:

  • Formation of Thiadiazole Ring: The reaction between thiosemicarbazide and appropriate aldehydes or ketones under acidic conditions leads to the formation of the thiadiazole ring.
  • Acetylation: The introduction of acetyl groups can be achieved through acetic anhydride or acetyl chloride treatment.
  • Isolation and Purification: The final product is usually purified by recrystallization from suitable solvents.

N-[4-Acetyl-5-(4-isopropyl-phenyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide has potential applications in pharmaceuticals due to its anticancer properties. Its unique structure allows it to interact with biological targets such as enzymes involved in cancer cell proliferation. Additionally, its antimicrobial properties could be harnessed in developing new antibiotics.

Interaction studies involving N-[4-Acetyl-5-(4-isopropyl-phenyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide often focus on its binding affinity to various biological macromolecules. For example:

  • Enzyme Inhibition: Studies have demonstrated that thiadiazole derivatives can inhibit specific enzymes related to cancer metabolism.
  • Molecular Docking: Computational studies using molecular docking techniques have provided insights into how these compounds bind to target proteins involved in tumor growth.

Several compounds share structural similarities with N-[4-Acetyl-5-(4-isopropyl-phenyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide. Here are some notable examples:

Compound NameStructureBiological Activity
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamidestructureAnticancer activity against various cell lines .
N-(2-Hydroxyethyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole-2-thioamidestructureExhibits antimicrobial properties .
2-(4-Methylphenyl)-5-(pyridin-2-yl)-1,3,4-thiadiazolestructureShows significant antiproliferative activity against breast cancer cells .

Uniqueness

N-[4-Acetyl-5-(4-isopropyl-phenyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide is distinguished by its specific substitution patterns on the thiadiazole ring and the presence of an isopropyl group which may enhance its lipophilicity and cellular uptake compared to other derivatives. This structural feature may contribute to its unique biological profile and potency against particular cancer types.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

305.11979803 g/mol

Monoisotopic Mass

305.11979803 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-08-2024

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